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Compound of Interest

Compound Name: 5-azidopentanoic Acid

Cat. No.: B556510

An In-depth Technical Guide to 5-Azidopentanoic Acid as a Chemical Linker

Introduction

5-Azidopentanoic acid, also known as 5-azidovaleric acid, is a heterobifunctional chemical
linker that has become an indispensable tool in the fields of bioconjugation, drug development,
and materials science. Its structure features two key functional groups: a terminal azide (-Ns)
and a carboxylic acid (-COOH), separated by a flexible five-carbon aliphatic chain. This
arrangement allows for the sequential and orthogonal conjugation of two different molecules.

The carboxylic acid moiety can be readily activated to form stable amide bonds with primary
amines, commonly found in proteins and peptides. The azide group serves as a versatile
handle for "click chemistry," most notably the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAACQC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-
containing molecules.[1][2][3] This dual reactivity, combined with the linker's stability, makes 5-
azidopentanoic acid a cornerstone reagent for constructing complex molecular architectures,
from antibody-drug conjugates (ADCSs) to functionalized surfaces and polymers.[1][4]

Core Physicochemical and Handling Properties

The utility of 5-azidopentanoic acid is underpinned by its distinct chemical and physical
properties. All quantitative data is summarized for clear comparison.
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Property Data Citations
IUPAC Name 5-Azidopentanoic acid [3]
Synonyms 5-Azidovaleric acid [1][3]

CAS Number 79583-98-5 [1][3]1[5]
Molecular Formula CsH9oN3O:2 [11[5]16]

Molecular Weight 143.14 - 143.15 g/mol [1][5]16]
Colorless to pale yellow liquid,

Appearance neat oil, or white crystalline [11[7118]
solid.[1][7][8]

Purity >95-98% [11[3]
Soluble in: DMF (30 mg/ml),

Solubility DMSO (30 mg/ml), Ethanol (30  [2]

mg/ml).[2]

Moderately Soluble in: PBS
(pH 7.2) (10 mg/ml).[2]

[2]

Slightly Soluble in: Water.[7]

[7]

Storage Conditions

Store at < -4°C to < -15°C,
protected from light and heat.

[1](61[7]

[1](6][7]

Safety Information

Hazard: Explosive potential,
self-reactive, carcinogenicity
category 1B.[4][7]

[417]

Precautions: Avoid heat, light,
and flammable materials. Use
in a well-ventilated area with

appropriate PPE (gloves,
goggles).[4][7]

[417]

Key Functional Groups and Reaction Mechanisms
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The power of 5-azidopentanoic acid lies in the orthogonal reactivity of its two functional ends,
allowing for controlled, stepwise conjugations.

The Carboxylic Acid: Amine-Reactive Handle

The carboxylic acid group provides a robust method for coupling the linker to biomolecules
containing primary amines, such as the lysine residues on the surface of proteins or antibodies.
This reaction does not proceed spontaneously but requires activation, typically through the
formation of an active ester. The most common method is the use of carbodiimide chemistry
with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-
hydroxysuccinimide (NHS) or Sulfo-NHS.

» Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea
intermediate.

 Stabilization: This intermediate can react directly with an amine but is prone to hydrolysis.
NHS is added to react with the intermediate, forming a more stable NHS ester.

o Conjugation: The NHS ester readily reacts with a primary amine at physiological to slightly
alkaline pH (7.2-8.5) to form a stable and permanent amide bond, releasing NHS as a
byproduct.

The Azide Group: Bioorthogonal "Click" Chemistry
Handle

The azide group is the bioorthogonal component of the linker. It is exceptionally stable in
biological systems and does not react with native functional groups found in biomolecules. Its
primary role is to participate in cycloaddition reactions, most famously the Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC).[9]

¢ Mechanism: In the presence of a Cu(l) catalyst (often generated in situ from a Cu(ll) salt like
CuSOa4 with a reducing agent like sodium ascorbate), the azide group and a terminal alkyne
undergo a [3+2] cycloaddition reaction.

» Result: This reaction forms a highly stable, five-membered 1,4-disubstituted triazole ring that
covalently links the two molecules. The reaction is rapid, specific, and high-yielding, even in
complex biological mixtures.
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The logical relationship between these functionalities is visualized below.
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Click to download full resolution via product page

Caption: Orthogonal reactivity of 5-azidopentanoic acid.

Experimental Protocols

The following are detailed, generalized protocols for a two-step conjugation workflow using 5-
azidopentanoic acid to link a drug molecule to an antibody.

Protocol 1: Antibody Modification with 5-Azidopentanoic
Acid (Amine Coupling)

Objective: To conjugate 5-azidopentanoic acid to an antibody via its surface lysine residues,
introducing azide handles for subsequent “clicking."

Materials:

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

5-Azidopentanoic Acid.

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

N-hydroxysulfosuccinimide (Sulfo-NHS).
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Activation/Reaction Buffer: 0.1 M MES, 0.5 M NacCl, pH 6.0.

Quenching Buffer: 1 M Tris-HCI, pH 8.5.

Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette (10K MWCO).

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Methodology:
» Reagent Preparation:

o Equilibrate the antibody to room temperature. If necessary, exchange it into the
Activation/Reaction Buffer using a desalting column. Adjust protein concentration to 2-5
mg/mL.

o Prepare a 100 mM stock solution of 5-azidopentanoic acid in anhydrous DMF or DMSO.

o Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of
Sulfo-NHS in the Activation/Reaction Buffer or water.

o Carboxylic Acid Activation & Conjugation:

o In a microcentrifuge tube, combine the 5-azidopentanoic acid stock solution with the
EDC and Sulfo-NHS solutions at a 1:1:1 molar ratio. For a typical reaction, use a 20-50
fold molar excess of these reagents over the antibody.

o Incubate at room temperature for 15 minutes to generate the Sulfo-NHS ester.
o Add the activated linker solution to the antibody solution.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Reaction Quenching:

o Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
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o Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

o Purification:

o Remove excess, unreacted linker and byproducts by passing the reaction mixture through
a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

o Alternatively, perform dialysis against the storage buffer at 4°C with several buffer
changes.

e Characterization:

o Confirm the successful conjugation and determine the degree of labeling (DOL) using
techniques such as MALDI-TOF mass spectrometry or by reacting a known quantity with a
fluorescent alkyne and measuring absorbance.

Protocol 2: "Click" Conjugation of an Alkyne-Drug to the
Azide-Modified Antibody (CUAAC)

Objective: To attach an alkyne-functionalized payload (e.g., a cytotoxic drug) to the azide-
modified antibody prepared in Protocol 1.

Materials:

Azide-modified antibody (from Protocol 1) in a copper-compatible buffer (e.g., PBS, pH 7.4).

Alkyne-functionalized drug/payload.

Copper(ll) Sulfate (CuSOas) stock solution (e.g., 50 mM in water).

Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared).

Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-
hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water).

Purification: Size-exclusion chromatography (SEC) or a desalting column.

Methodology:
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» Reagent Preparation:
o Prepare a stock solution of the alkyne-drug in DMSO or a suitable solvent.
o Prepare the Sodium Ascorbate solution immediately before use to prevent oxidation.

e Click Reaction Setup:

[e]

In a microcentrifuge tube, add the azide-modified antibody.

o Add the alkyne-drug to the antibody solution. A 5-10 fold molar excess of the drug over the
number of azide groups is typical.

o Premix the CuSOa4 and ligand solutions in a 1:5 molar ratio and let them complex for 1-2
minutes.

o Add the copper/ligand complex to the antibody/drug mixture. A final copper concentration
of 0.5-1 mM is common.

o Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final
concentration of 5-10 mM.

e Incubation:

o Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from
light if any components are light-sensitive.

o Purification:

o Remove the catalyst, excess drug, and other small molecules using size-exclusion
chromatography (SEC) for high-purity applications like ADCs. For simpler conjugates, a
desalting column may be sufficient.

e Characterization:

o Analyze the final antibody-drug conjugate (ADC) using techniques like Hydrophobic
Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR)
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distribution, SEC to confirm purity and aggregation, and mass spectrometry to confirm the
final product mass.

The workflow for these protocols is illustrated below.
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Caption: A two-step workflow for creating an antibody-drug conjugate.
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Application in Targeted Drug Delivery

A primary application of 5-azidopentanoic acid is in the construction of Antibody-Drug
Conjugates (ADCs).[10] The linker plays a critical role in tethering a potent cytotoxic drug to a
monoclonal antibody that specifically targets a tumor-associated antigen on cancer cells.

The process, enabled by the linker, is as follows:

o Targeting: The ADC circulates in the bloodstream until the antibody portion recognizes and
binds to its specific antigen on the surface of a cancer cell.

 Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex,
typically via endocytosis.

e Drug Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic
environment and enzymes degrade the antibody and/or a cleavable linker, releasing the
active cytotoxic drug.

o Cell Death: The released drug then exerts its cell-killing effect, leading to apoptosis of the
cancer cell.

This targeted approach increases the therapeutic window of the drug by delivering it directly to
cancer cells, minimizing exposure and damage to healthy tissues.
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Conceptual Pathway for ADC Action
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Caption: Targeted drug delivery mechanism using an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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